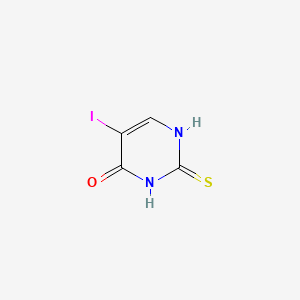

Iodothiouracil

描述

属性

IUPAC Name |

5-iodo-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2OS/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUHSNVSHMCUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3565-15-9 (hydrochloride salt) | |

| Record name | Iodothiouracil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023156 | |

| Record name | Iodothiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5984-97-4 | |

| Record name | 2,3-Dihydro-5-iodo-2-thioxo-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5984-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodothiouracil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodothiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IODOTHIOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61O17612T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Iodothiouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodothiouracil, a halogenated derivative of the antithyyroid agent thiouracil, emerged from the foundational research into thiourea (B124793) compounds in the 1940s. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the historical context of its discovery, comprehensive experimental protocols for its synthesis, quantitative data on its properties, and a visual representation of its mechanism of action.

Discovery and Historical Context

The journey to the discovery of this compound began with the pioneering work of Dr. Edwin B. Astwood, who, in the early 1940s, identified the antithyroid properties of thiourea and subsequently 2-thiouracil (B1096).[1] Astwood's research laid the groundwork for the development of a new class of drugs for the treatment of hyperthyroidism.[2]

Building upon this, in 1948, Harold W. Barrett, F. X. Gassner, and Karl Dittmer reported the synthesis and antithyroid activity of 5-halogeno-2-thiouracils, including 5-iodo-2-thiouracil.[3] Their work was motivated by the prospect of creating a single compound that combined the therapeutic effects of thiouracil and iodine, which were often administered together in the preoperative treatment of hyperthyroidism. A subsequent study in 1949 further elaborated on the antithyroid action of 5-iodothiouracil.[4] These investigations in the late 1940s marked the formal discovery and initial characterization of this compound as a potential therapeutic agent.

Synthesis of 5-Iodo-2-Thiouracil

The primary method for the synthesis of 5-iodothiouracil involves the direct electrophilic iodination of 2-thiouracil. Several methods have been reported, with variations in the iodinating agent and reaction conditions.

Experimental Protocol: Iodination using Iodine and Sodium Nitrite (B80452)

This method provides an efficient and environmentally conscious approach to the synthesis of 5-iodothiouracil.[5]

Materials:

-

2-Thiouracil

-

Iodine (I₂)

-

Sodium Nitrite (NaNO₂)

-

Acetonitrile (MeCN)

-

Deionized Water

-

5% Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Silica (B1680970) gel for column chromatography

-

Methanol (B129727) (MeOH)

-

Chloroform (B151607) (CHCl₃)

Procedure:

-

To a solution of 2-thiouracil (1 mmol) in acetonitrile, add iodine (1 mmol) and sodium nitrite (1 mmol).

-

Stir the reaction mixture at room temperature for 1.5 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, add cold deionized water to the reaction mixture.

-

To remove any unreacted iodine, add a 5% solution of sodium thiosulfate until the iodine color disappears.

-

Filter the resulting precipitate and wash it with deionized water.

-

Purify the crude product by column chromatography on silica gel, using a mixture of methanol and chloroform as the eluent.

-

Collect the fractions containing the pure product and evaporate the solvent to obtain 5-iodo-2-thiouracil.

Synthesis Pathway

Caption: Synthesis of 5-Iodo-2-Thiouracil from 2-Thiouracil.

Quantitative Data

The following tables summarize the key quantitative data for 5-iodothiouracil and its parent compound, 2-thiouracil.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 2-Thiouracil | C₄H₄N₂OS | 128.15 | ~340 (decomposes)[6] |

| 5-Iodothiouracil | C₄H₃IN₂OS | 253.05 | Not explicitly found |

| 5-Iodouracil | C₄H₃IN₂O₂ | 237.98 | 266-276 (sublimes)[7] |

Table 1: Physical and Chemical Properties. Note: The melting point for 5-iodouracil, a structurally similar compound, is provided for reference.

| Synthesis Method | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| Electrophilic Iodination | 2-Thiouracil | I₂, NaNO₂ | Acetonitrile | 1.5 h | High | [5] |

| Radioiodination | 2-Thiouracil | Iodo-Gen, Na¹²⁵I | Phosphate Buffer (pH 7.0) | 2-3 h | ~80 | [2][8] |

Table 2: Synthesis Parameters.

Mechanism of Antithyroid Action

The primary mechanism of action of this compound, like other thiouracil derivatives, is the inhibition of thyroid hormone synthesis.[9][10] This is achieved through the inhibition of the enzyme thyroid peroxidase (TPO), which is crucial for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroxine (T4) and triiodothyronine (T3).[9]

Signaling Pathway of this compound Action

Caption: this compound inhibits Thyroid Peroxidase (TPO).

Conclusion

This compound stands as a significant molecule in the history of antithyroid drug development, stemming from the foundational discoveries of the thiouracil class of compounds. Its synthesis via electrophilic iodination of 2-thiouracil is a well-established process. The primary mechanism of its therapeutic effect lies in the potent inhibition of thyroid peroxidase, leading to a reduction in thyroid hormone synthesis. This technical guide provides a comprehensive resource for professionals in the field, consolidating the historical context, synthetic protocols, quantitative data, and mechanistic understanding of this compound. Further research into its specific spectroscopic characteristics and potential modern applications could provide new avenues for thyroid-related drug discovery.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Direct electrophilic iodination of 2-thiouracil using Iodo-Gen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The antithyroid action of 5-iodothiouracil, 6-methyl-5-iodothiouracil, thiocytosine and (Ca) 4-n-propyl 6-oxypyrimidyl-2-mercaptoacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. heteroletters.org [heteroletters.org]

- 6. rsc.org [rsc.org]

- 7. biographicalmemoirs.org [biographicalmemoirs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antithyroid Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Development of Iodothiouracil: A Technical and Historical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical and historical guide to the development of iodothiouracil, an antithyroid agent. It details the initial synthesis, preclinical investigations into its mechanism of action, and early clinical studies. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's journey from laboratory to initial therapeutic evaluation. Quantitative data from key studies are presented in tabular format for clarity, and detailed experimental protocols are provided where available in the historical record. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the scientific processes involved.

Introduction: The Quest for Antithyroid Agents

The mid-20th century saw a surge in research aimed at developing effective treatments for hyperthyroidism. Following the discovery of the goitrogenic properties of certain sulfonamides and thioureas, the focus shifted to synthesizing and testing related compounds for their ability to inhibit thyroid hormone production. Among these was this compound, a molecule that uniquely combines the structural features of thiouracil, a known antithyroid agent, with iodine, a key element in thyroid hormone synthesis. The rationale was to create a compound with potentially enhanced or unique therapeutic properties.

Synthesis and Discovery

The synthesis of 5-iodo-2-thiouracil was a significant step in the exploration of halogenated thiouracil derivatives as potential antithyroid drugs. One of the earliest reported syntheses was by Barrett and Dittmer in 1948. Their work provided a foundational method for producing the compound for further investigation.

Experimental Protocol: Synthesis of 5-Iodo-2-Thiouracil

-

Starting Material: 2-thiouracil (B1096) is dissolved in a suitable solvent, such as glacial acetic acid.

-

Iodinating Agent: A source of electrophilic iodine, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent, is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature for a specific duration to allow for the electrophilic substitution at the 5-position of the pyrimidine (B1678525) ring.

-

Isolation and Purification: The product, 5-iodo-2-thiouracil, is then isolated from the reaction mixture, typically by precipitation and filtration. Further purification can be achieved through recrystallization from an appropriate solvent to yield the final product.

Mechanism of Action: Inhibiting Thyroid Hormone Synthesis

The primary mechanism of action of this compound, like other thioureylene antithyroid drugs, is the inhibition of thyroid peroxidase (TPO). TPO is the key enzyme responsible for the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin, a critical step in the synthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3).

Studies on the antithyyroid activity of 5-iodo-2-thiouracil in rats demonstrated that it was as effective as thiouracil in suppressing the thyroidal uptake and organic binding of iodide.[1] It was concluded that this compound is an active antithyroid compound, with its effects being a combination of the action of the intact molecule and the in vivo release of iodide.[1]

Preclinical and Early Clinical Investigations

Early investigations into the antithyroid properties of this compound were conducted in the late 1940s. A study published in 1949 by Williams et al. explored the antithyroid action of 5-iodothiouracil and related compounds.[2]

Animal Studies

Preclinical studies in rats were crucial in establishing the initial efficacy of this compound. These studies compared its effects to the then-standard antithyroid drug, thiouracil.

Table 1: Comparative Antithyroid Activity in Rats

| Compound | Effect on Thyroid Iodide Uptake | Effect on Organic Binding of Iodide | Reference |

| Thiouracil | Suppressive | Suppressive | [1] |

| 5-Iodothiouracil | Equally effective as thiouracil | Equally effective as thiouracil | [1] |

Early Clinical Observations

Information on early clinical trials specifically for this compound is limited in currently accessible literature. Much of the clinical research from that era focused on propylthiouracil (B1679721) (PTU) and methimazole, which became the more widely adopted antithyroid medications. However, studies on the combined use of PTU and iodide provide some insight into the potential effects of a compound like this compound.

A clinical study on the combined administration of propylthiouracil (PTU) and a small dose of iodide in hyperthyroid patients showed a more rapid and significant decrease in thyroid hormone levels compared to PTU alone in the early phase of treatment.[3]

Table 2: Early Changes in Thyroid Function in Hyperthyroid Patients Treated with PTU and Iodide

| Treatment Group | Parameter | Before Treatment (mean ± SD) | After 1 Week of Therapy (mean ± SD) | After 4 Weeks of Therapy (mean ± SD) | Reference |

| Iodide (1 mg/day) | T4 (µ g/100 ml) | 20.9 ± 1.6 | 15.6 ± 2.2 | - | [3] |

| T3 (ng/100 ml) | >740 | 457 ± 87 | - | [3] | |

| PTU (300 mg/day) | T4 (µ g/100 ml) | 22.5 ± 0.8 | - | 11.1 ± 1.9 | [3] |

| T3 (ng/100 ml) | >592 | - | 229 ± 56 | [3] | |

| PTU + Iodide | T4, T3 | - | More rapid decrease than PTU alone | - | [3] |

Conclusion and Historical Perspective

The development of this compound represents an important chapter in the history of antithyroid drug discovery. While it showed promise in early preclinical studies, demonstrating comparable efficacy to thiouracil, it did not achieve the widespread clinical use of other thioureylenes like propylthiouracil and methimazole. The reasons for this are not entirely clear from the available historical record but may be related to factors such as manufacturing complexities, side effect profiles, or simply the greater clinical momentum behind its counterparts.

This technical guide provides a snapshot of the available scientific information on the development of this compound. Further research into historical archives and less accessible publications may yet provide a more complete picture of this intriguing antithyroid agent. The foundational work on this compound and other early antithyroid drugs paved the way for the effective management of hyperthyroidism that is possible today.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The antithyroid action of 5-iodothiouracil, 6-methyl-5-iodothiouracil, thiocytosine and (Ca) 4-n-propyl 6-oxypyrimidyl-2-mercaptoacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical study on early changes in thyroid function of hyperthyroidism treated with propylthiouracil and a relatively small dose of iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Iodothiouracil: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodothiouracil, a halogenated derivative of thiouracil, is a pharmacologically significant compound recognized for its antithyroid properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and mechanism of action. The information is curated to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for key analytical procedures are provided, and intricate biological pathways are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound, systematically named 5-iodo-2-sulfanylidene-1H-pyrimidin-4-one, is characterized by a pyrimidine (B1678525) ring structure with an iodine atom at the 5th position, a thiol group at the 2nd position, and a carbonyl group at the 4th position.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 5-iodo-2-sulfanylidene-1H-pyrimidin-4-one |

| Synonyms | 5-iodo-2-thiouracil, Itiracil |

| CAS Number | 5984-97-4 |

| Chemical Formula | C₄H₃IN₂OS |

| Molecular Weight | 254.05 g/mol |

| InChI Key | MYUHSNVSHMCUMD-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=O)NC(=S)N1)I |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. The available data are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 290-292 °C |

| Solubility | Soluble in DMSO. Slightly soluble in water. |

| pKa | Data not available. |

| LogP | Data not available. |

Synthesis of this compound

The synthesis of this compound can be achieved through the direct electrophilic iodination of 2-thiouracil (B1096). A common method involves the use of an oxidizing agent to generate an electrophilic iodine species that subsequently reacts with the thiouracil ring.

Experimental Protocol: Synthesis via Iodination using Iodo-Gen™

This protocol is adapted from the synthesis of radioiodinated 5-iodo-2-thiouracil and can be applied for the synthesis of the non-labeled compound.[1]

Materials:

-

2-Thiouracil

-

Iodo-Gen™ (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

-

Sodium iodide (or a radioiodide salt for labeling)

-

Phosphate (B84403) buffer (0.05 M, pH 7.0)

-

Reversed-phase high-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Coat a reaction vial with Iodo-Gen™ by dissolving it in dichloromethane and then evaporating the solvent under a stream of nitrogen.

-

Dissolve 2-thiouracil in 0.05 M phosphate buffer (pH 7.0).

-

Add the 2-thiouracil solution to the Iodo-Gen™ coated vial.

-

Introduce sodium iodide to the reaction mixture.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 2-3 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, quench the reaction.

-

Purify the resulting 5-iodo-2-thiouracil using a semi-preparative reversed-phase HPLC column.

-

Collect the fraction containing the product and verify its identity and purity using analytical HPLC and mass spectrometry.

Biological Activity and Mechanism of Action

This compound functions as an antithyroid agent by inhibiting the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). Its mechanism of action is primarily attributed to the inhibition of two key enzymes: thyroid peroxidase (TPO) and iodothyronine deiodinases.

Inhibition of Thyroid Peroxidase (TPO)

Thyroid peroxidase is a heme-containing enzyme responsible for the oxidation of iodide ions (I⁻) to iodine (I₂), and the subsequent iodination of tyrosine residues on the thyroglobulin protein. This process, known as iodide organification, is a critical step in thyroid hormone synthesis. Thiouracil derivatives, including this compound, act as competitive inhibitors of TPO. They are thought to compete with tyrosine residues for the oxidized iodine, thereby reducing the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to T4 and T3.

Inhibition of Iodothyronine Deiodinases

Iodothyronine deiodinases are a family of enzymes that catalyze the conversion of the prohormone T4 to the more biologically active T3 in peripheral tissues. Propylthiouracil, a related compound, is a known inhibitor of type 1 deiodinase (DIO1). It is plausible that this compound shares this property, further contributing to its antithyroid effects by reducing the systemic levels of active thyroid hormone.

Signaling Pathway of Thyroid Hormone Synthesis and Inhibition by this compound

The following diagram illustrates the key steps in thyroid hormone synthesis and the points of inhibition by this compound.

Experimental Protocols for Physicochemical Characterization

Precise determination of physicochemical properties is essential for drug development. The following are standard experimental protocols that can be employed to determine the pKa, logP, and aqueous solubility of this compound.

Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds containing a chromophore in proximity to the ionizable group, which is the case for this compound.

Principle: The absorbance spectrum of a compound often changes with its ionization state. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.

Procedure:

-

Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Add a small, constant volume of the this compound stock solution to each buffer solution to create a series of solutions with the same total drug concentration but different pH values.

-

Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.

-

Identify a wavelength where the absorbance difference between the fully protonated and deprotonated species is maximal.

-

Plot the absorbance at this wavelength against the pH of the solutions.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values.

Determination of LogP by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Procedure:

-

Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

-

Prepare a stock solution of this compound of known concentration in one of the phases (preferably the one in which it is more soluble).

-

Mix equal volumes of the n-octanol and water phases in a flask.

-

Add a known amount of the this compound stock solution to the biphasic system.

-

Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of this compound in each phase using a suitable analytical method, such as HPLC with UV detection.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the logarithm (base 10) of the partition coefficient.

Determination of Aqueous Solubility

Procedure:

-

Add an excess amount of solid this compound to a known volume of water in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Filter the supernatant to remove any undissolved particles.

-

Determine the concentration of this compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV).

-

The measured concentration represents the aqueous solubility of the compound at that temperature.

Conclusion

References

An In-depth Technical Guide on the Mechanism of Action of Iodothiouracil in the Thyroid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodothiouracil, a derivative of thiouracil, is an antithyroid agent historically used in the management of hyperthyroidism. Like other members of the thiourea (B124793) class of drugs, its primary mechanism of action is the inhibition of thyroid hormone synthesis within the thyroid gland. This technical guide provides a detailed exploration of the molecular mechanisms by which this compound exerts its therapeutic effects, with a focus on its interaction with key enzymes and pathways in thyroid hormone biosynthesis.

This document synthesizes current knowledge, drawing parallels from the extensively studied propylthiouracil (B1679721) (PTU), to elucidate the actions of this compound. It includes summaries of quantitative data for related compounds, detailed experimental protocols for assessing thyroid peroxidase inhibition, and visualizations of key pathways and workflows to support further research and drug development.

Core Mechanism of Action: Inhibition of Thyroid Peroxidase (TPO)

The cornerstone of this compound's antithyroid activity is its potent inhibition of thyroid peroxidase (TPO). TPO is a crucial enzyme located on the apical membrane of thyroid follicular cells that catalyzes several key steps in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). The inhibitory actions of this compound on TPO can be dissected into the following key processes:

Competitive Inhibition of Iodide Oxidation

This compound acts as a competitive inhibitor of TPO, vying with iodide for the enzyme's active site. By binding to the oxidized heme group of TPO, this compound prevents the oxidation of iodide ions (I⁻) to iodine (I), a critical initial step in the iodination process. This competitive inhibition reduces the availability of activated iodine for the subsequent steps of hormone synthesis.

Inhibition of Thyroglobulin Iodination

By limiting the availability of oxidized iodine, this compound effectively blocks the iodination of tyrosine residues on the thyroglobulin protein. This prevents the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to T4 and T3.

Inhibition of the Coupling Reaction

This compound also inhibits the TPO-catalyzed coupling of iodotyrosine molecules to form thyroid hormones. Specifically, it impedes the coupling of two DIT molecules to form T4 and the coupling of one MIT and one DIT molecule to form T3. Studies on related thioureylene drugs like PTU have demonstrated a more significant inhibitory effect on this coupling reaction compared to the initial iodination step.[1]

Reversible and Irreversible Inactivation of TPO

The interaction of thiouracil derivatives with TPO can lead to both reversible and irreversible inactivation of the enzyme. The nature of this inactivation is dependent on the concentration of iodide. At higher iodide concentrations, the drug is oxidized by the TPO-iodide system, leading to a transient, reversible inhibition. Conversely, at lower iodide concentrations, the drug can cause irreversible inactivation of TPO.

Secondary Mechanism of Action: Inhibition of Deiodinases

In addition to its primary effects on thyroid hormone synthesis, this compound, much like its analogue PTU, is understood to inhibit the peripheral conversion of T4 to the more biologically active T3.[2][3] This action is mediated through the inhibition of iodothyronine deiodinases, particularly type 1 deiodinase (DIO1), which is prevalent in the liver, kidneys, and thyroid. By blocking this conversion, this compound further reduces the overall metabolic impact of thyroid hormones.

Signaling Pathways and Logical Relationships

The mechanism of action of this compound involves a cascade of inhibitory effects on the thyroid hormone synthesis pathway. The following diagrams illustrate these relationships.

Thyroid Hormone Synthesis and Inhibition Pathway

Caption: this compound's dual inhibition of TPO and DIO1.

Logical Flow of this compound's Action

Caption: Logical flow of this compound's mechanism of action.

Quantitative Data

Direct quantitative data for this compound, such as IC50 values and binding affinities for TPO, are not extensively reported in the literature. However, data from closely related thiouracil derivatives provide valuable insights into the expected potency.

Table 1: In Vitro Inhibitory Potency of Thiouracil Derivatives against Thyroid Peroxidase

| Compound | IC50 (µM) | Binding Affinity (kcal/mol) | Comments | Reference |

| Propylthiouracil (PTU) | 1.2 | -15.47 (MM/GBSA) | Less potent than MMI in vitro. Binding affinity calculated via molecular dynamics simulations. | [4][5] |

| Methimazole (MMI) | 0.11 | -9.43 (MM/GBSA) | More potent than PTU in vitro. Binding affinity calculated via molecular dynamics simulations. | [4][5] |

| Benzylthiouracil | Not Reported | Not Reported | In vivo activity is reportedly ten times that of thiouracil and comparable to PTU. | [6] |

| This compound | Not Reported | Not Reported | Expected to have inhibitory activity comparable to other thiouracil derivatives. |

Table 2: In Vivo Effects of Propylthiouracil (PTU) on Thyroid Hormone Levels

| Species | Treatment | Duration | Change in Serum T4 | Change in Serum T3 | Reference |

| Human | PTU (300 mg/day) | 4 weeks | Decrease from 22.5 to 11.1 µ g/100 ml | Decrease from >592 to 229 ng/100 ml | [7] |

| Human (Athyreotic) | PTU (250 mg every 6h) on L-T4 (100 µ g/day ) | 8 days | No significant change | Decrease from 120 to 83 ng/dl | [8] |

| Rat | PTU (1 mg/100g/day) with T4 (0.8 µ g/100g/day ) | 5 days | Higher than T4 alone | Lower than T4 alone | [9] |

| Rat | PTU (dose-dependent) | 4 days | Dose-dependent decrease | Dose-dependent decrease | [4] |

Experimental Protocols

The following is a detailed methodology for a key experiment to assess the inhibitory potential of compounds like this compound on TPO. This protocol is adapted from established in vitro screening assays for TPO inhibitors.[4][6]

In Vitro Thyroid Peroxidase Inhibition Assay using Amplex® UltraRed

Objective: To determine the in vitro inhibitory potency (IC50) of this compound on thyroid peroxidase activity.

Principle: This assay measures the hydrogen peroxide-dependent oxidation of the non-fluorescent Amplex® UltraRed substrate to the highly fluorescent resorufin (B1680543), a reaction catalyzed by TPO. Inhibition of TPO results in a decreased rate of resorufin formation.

Materials:

-

Test Compound: this compound

-

Reference Inhibitors: Propylthiouracil (PTU), Methimazole (MMI)

-

TPO Source: Rat or human thyroid microsomes

-

Substrate: Amplex® UltraRed reagent

-

Co-substrate: Hydrogen peroxide (H₂O₂)

-

Buffer: 200 mM Potassium Phosphate (B84403) Buffer (pH 7.4)

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO)

-

Equipment: 96-well black microplate, microplate reader with fluorescence detection (excitation ~545 nm, emission ~590 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Create a serial dilution of the this compound stock solution in DMSO to achieve a range of desired final assay concentrations.

-

Prepare working solutions of reference inhibitors (PTU, MMI) in a similar manner.

-

Prepare a TPO working solution by diluting the thyroid microsome stock in the potassium phosphate buffer to the desired final concentration (e.g., 12.5 µg/mL total protein).

-

Prepare a reaction mixture containing 25 µM Amplex® UltraRed and 300 µM H₂O₂ in the potassium phosphate buffer. This should be prepared fresh daily and protected from light.

-

-

Assay Protocol:

-

Add 2 µL of the compound dilutions (this compound, reference inhibitors, and DMSO as a vehicle control) to the wells of a 96-well black microplate.

-

Add 100 µL of the TPO working solution to each well.

-

Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitors to interact with the enzyme.

-

Initiate the reaction by adding 100 µL of the Amplex® UltraRed/H₂O₂ reaction mixture to each well.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of TPO inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Experimental Workflow Diagram

Caption: Workflow for an in vitro TPO inhibition assay.

Conclusion

This compound exerts its antithyroid effects through a multi-faceted mechanism, primarily centered on the inhibition of thyroid peroxidase. By competitively inhibiting iodide oxidation, thyroglobulin iodination, and the coupling of iodotyrosines, it effectively reduces the synthesis of thyroid hormones. A secondary mechanism involves the inhibition of the peripheral conversion of T4 to the more potent T3. While specific quantitative data for this compound remains to be extensively documented, the well-established methodologies for TPO inhibition assays and the data from structurally similar compounds provide a robust framework for its continued investigation and for the development of novel antithyroid therapeutics. Further research is warranted to precisely quantify the inhibitory potency and binding kinetics of this compound to advance our understanding of its therapeutic profile.

References

- 1. Preferential inhibition of thyroxine and 3,5,3'-triiodothyronine formation by propylthiouracil and methylmercaptoimidazole in thyroid peroxidase-catalyzed iodination of thyroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. amboss.com [amboss.com]

- 4. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. benchchem.com [benchchem.com]

- 7. Clinical study on early changes in thyroid function of hyperthyroidism treated with propylthiouracil and a relatively small dose of iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Propylthiouracil blocks extrathyroidal conversion of thyroxine to triiodothyronine and augments thyrotropin secretion in man - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Correlation of serum triiodothyronine (T3) and thyroxine (T4) with biologic effects of thyroid hormone replacement in propylthiouracil-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanisms of Iodothiouracil and Propylthiouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanisms of action of two antithyroid thioureylene drugs: propylthiouracil (B1679721) (PTU) and iodothiouracil. Propylthiouracil is a well-characterized compound with a dual mechanism involving the inhibition of thyroid peroxidase (TPO) and the peripheral deiodination of thyroxine (T4) to the more active triiodothyronine (T3). In contrast, this compound is a significantly less studied compound, with limited available data on its specific mechanisms of action. This guide synthesizes the current understanding of PTU's molecular interactions and presents the sparse historical information available for this compound. Quantitative data, detailed experimental protocols for key assays, and visual representations of relevant pathways are provided to facilitate a deeper understanding for researchers in thyroid physiology and pharmacology.

Introduction

Hyperthyroidism, a condition characterized by excessive production of thyroid hormones, is primarily managed by antithyroid drugs that interfere with hormone synthesis. Among these, the thioureylene class of drugs, which includes propylthiouracil (PTU), has been a cornerstone of therapy for decades.[1] These drugs act by inhibiting thyroid peroxidase (TPO), the key enzyme in thyroid hormone biosynthesis.[2] PTU exhibits an additional mechanism of action by inhibiting the peripheral conversion of T4 to T3.[3] this compound, another thiouracil derivative, has been mentioned in historical literature for the treatment of hyperthyroidism, but its use and study have been limited, resulting in a significant gap in the understanding of its precise mechanism of action. This guide aims to provide a detailed comparison of the known mechanisms of PTU and the available information on this compound.

Mechanism of Action: A Comparative Analysis

Propylthiouracil (PTU)

Propylthiouracil exerts its antithyroid effects through a dual mechanism of action:

-

Inhibition of Thyroid Peroxidase (TPO): PTU's primary mechanism is the inhibition of TPO, an enzyme responsible for catalyzing the oxidation of iodide and its incorporation into tyrosine residues of thyroglobulin, a crucial step in the synthesis of T4 and T3.[3] The inhibition of TPO by PTU is considered to be reversible.[4] PTU interacts with the oxidized form of iodide, preventing it from being used in the iodination of thyroglobulin, without significantly affecting the TPO enzyme's activity directly.[4] The nature of this inhibition can be either reversible or irreversible depending on the ratio of the drug to iodide concentration.[5] A high iodide-to-drug ratio favors reversible inhibition, while a low ratio can lead to irreversible inactivation of TPO.[5]

-

Inhibition of 5'-Deiodinase: PTU also inhibits the peripheral conversion of T4 to the more biologically active T3 by inhibiting the enzyme 5'-deiodinase (Type 1).[1][3] This action contributes to a more rapid decrease in circulating T3 levels than would be achieved by solely inhibiting thyroid hormone synthesis.[6] The inhibition of 5'-deiodinase by thiouracil derivatives is proposed to occur through the formation of a mixed disulfide with the enzyme.[7]

This compound

Quantitative Data

The following table summarizes the available quantitative data for the inhibition of thyroid peroxidase by propylthiouracil. No comparable quantitative data for this compound was found in the reviewed literature.

| Compound | Target | Assay | IC50 | Reference |

| Propylthiouracil | Human Thyroid Peroxidase (TPO) | In vitro | 2 x 10-6 M | [4] |

| Methimazole (for comparison) | Human Thyroid Peroxidase (TPO) | In vitro | 8 x 10-7 M | [4] |

Experimental Protocols

Thyroid Peroxidase (TPO) Inhibition Assay

Several methods are available for assessing TPO inhibition. The Amplex® UltraRed and luminol-based assays are commonly used for their sensitivity and suitability for high-throughput screening.

This assay measures the fluorescence generated by the TPO-catalyzed oxidation of Amplex® UltraRed in the presence of hydrogen peroxide (H₂O₂).

-

Reagents:

-

Procedure:

-

Prepare a working solution of the TPO enzyme in the assay buffer.

-

Add 100 µL of the TPO working solution to each well of a 96-well plate.[11]

-

Add the test compounds at various concentrations to the wells.

-

Pre-incubate the plate for 15 minutes at room temperature to allow for interaction between the inhibitors and the enzyme.[11]

-

Prepare a reaction mixture containing 25 µM Amplex® UltraRed and 300 µM H₂O₂ in 200 mM Potassium Phosphate Buffer.[11]

-

Initiate the reaction by adding 100 µL of the reaction mixture to each well.[11]

-

Incubate the plate for 30 minutes at 37°C, protected from light.[11][9]

-

Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition of TPO activity for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

-

This assay quantifies TPO activity by measuring the chemiluminescence produced during the luminol (B1675438) oxidation in the presence of H₂O₂.

-

Reagents:

-

Procedure:

-

Prepare cell lysates containing hTPO.

-

In a 96-well plate, combine the cell lysate with the test compound at various concentrations.

-

Incubate the plate to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding a solution of luminol and H₂O₂.

-

Immediately measure the chemiluminescence using a luminometer.

-

Calculate the percent inhibition and determine the IC50 value.

-

5'-Deiodinase Inhibition Assay

Both radiometric and non-radiometric methods are used to measure deiodinase activity.

This highly sensitive assay measures the release of radioactive iodide from a radiolabeled substrate.

-

Reagents:

-

Enzyme source (e.g., rat liver microsomes)

-

Radiolabeled substrate (e.g., [125I]T4 or [125I]rT3)

-

Dithiothreitol (DTT) as a cofactor

-

Test compounds (e.g., PTU) and vehicle control

-

Trichloroacetic acid (TCA) for reaction termination

-

Dowex 50WX-2 cation exchange resin

-

-

Procedure:

-

Prepare a reaction mixture containing the enzyme source, DTT, and the test compound in an appropriate buffer.

-

Initiate the reaction by adding the radiolabeled substrate.

-

Incubate the mixture at 37°C for a defined period.

-

Stop the reaction by adding ice-cold TCA.

-

Separate the released 125I- from the unreacted substrate using a Dowex column.

-

Quantify the radioactivity in the eluate using a gamma counter.

-

Calculate the percent inhibition of deiodinase activity and determine the IC50 or Ki value.

-

This colorimetric assay is based on the iodide-catalyzed reduction of cerium(IV) to cerium(III) by arsenious acid.

-

Reagents:

-

Enzyme source (e.g., human liver microsomes)[14]

-

Substrate (e.g., reverse T3 - rT3)[15]

-

Dithiothreitol (DTT)

-

Test compounds (e.g., PTU) and vehicle control[15]

-

Arsenious acid solution

-

Ceric ammonium (B1175870) sulfate (B86663) solution

-

Sulfuric acid

-

-

Procedure:

-

Prepare a reaction mixture containing the enzyme source, DTT, and the test compound.

-

Initiate the deiodination reaction by adding the substrate and incubate at 37°C.[15]

-

Stop the reaction and separate the released iodide from the remaining substrate.

-

Add arsenious acid and ceric ammonium sulfate to the iodide-containing fraction.

-

Measure the change in absorbance at a specific wavelength (e.g., 420 nm) over time using a spectrophotometer. The rate of color change is proportional to the iodide concentration.

-

Calculate the deiodinase activity and the percent inhibition by the test compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the thyroid hormone synthesis pathway, the mechanism of TPO inhibition by PTU, and the general workflows for the TPO and deiodinase inhibition assays.

Caption: Thyroid hormone synthesis pathway within the thyroid gland.

Caption: Inhibition of TPO-catalyzed iodination by propylthiouracil.

Caption: Inhibition of peripheral 5'-deiodinase by propylthiouracil.

Caption: General experimental workflow for a TPO inhibition assay.

Caption: General experimental workflow for a deiodinase inhibition assay.

Conclusion

Propylthiouracil is a well-established antithyroid drug with a dual mechanism of action that includes the reversible inhibition of thyroid peroxidase and the inhibition of peripheral 5'-deiodinase. This multifaceted mechanism contributes to its efficacy in the management of hyperthyroidism. In stark contrast, this compound remains a poorly characterized compound. While its classification as a thiouracil derivative suggests an inhibitory effect on thyroid peroxidase, the lack of modern, detailed mechanistic studies precludes a definitive understanding of its molecular interactions and comparative potency. This guide highlights the comprehensive knowledge base for PTU and underscores the significant information gap concerning this compound, pointing to a need for further research to elucidate the mechanisms of this historical antithyroid agent. The provided experimental protocols offer a foundation for researchers to conduct such comparative studies and to further investigate the nuanced mechanisms of thioureylene antithyroid drugs.

References

- 1. Antithyroid drug regimen for treating Graves' hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 3. Antithyroid agent - Wikipedia [en.wikipedia.org]

- 4. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of inhibition of iodothyronine-5'-deiodinase by thioureylenes and sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacy180.com [pharmacy180.com]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. research.wur.nl [research.wur.nl]

- 13. Simple and rapid in vitro assay for detecting human thyroid peroxidase disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 15. Frontiers | Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis [frontiersin.org]

iodothiouracil molecular targets and pathways

An In-depth Technical Guide to the Molecular Targets and Pathways of Iodothiouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the thioureylene class of antithyroid agents, exerts its therapeutic effects by targeting key enzymes involved in the synthesis and metabolic activation of thyroid hormones. This technical guide provides a detailed examination of the molecular targets of this compound, the signaling pathways it modulates, and the experimental methodologies used to characterize its mechanism of action. While specific quantitative data for this compound is limited in publicly available literature, this document leverages extensive data from its close analog, propylthiouracil (B1679721) (PTU), to provide a robust framework for understanding its biochemical interactions. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.

Primary Molecular Targets

The pharmacological activity of this compound is primarily attributed to its interaction with two critical enzyme systems: Thyroid Peroxidase (TPO) and Type 1 Iodothyronine Deiodinase (D1).

Thyroid Peroxidase (TPO)

Thyroid Peroxidase is a large, heme-containing glycoprotein (B1211001) located on the apical membrane of thyroid follicular cells. It is the principal enzyme responsible for the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1] TPO catalyzes two essential steps in this process: the oxidation of iodide ions (I⁻) to a reactive iodine intermediate, and the subsequent iodination of tyrosine residues on the thyroglobulin protein scaffold.[1][2]

This compound, like other thiouracils, acts as a potent inhibitor of TPO.[3] By doing so, it effectively blocks the organification of iodine and the coupling of iodotyrosines, thereby decreasing the production of new thyroid hormones.[4][5]

Type 1 Iodothyronine Deiodinase (D1)

The iodothyronine deiodinases are a family of selenoenzymes that regulate the metabolic activation and inactivation of thyroid hormones in peripheral tissues.[6] Type 1 deiodinase (D1), found predominantly in the liver, kidneys, and thyroid, is responsible for converting the prohormone T4 into the more biologically active T3.[7]

This compound inhibits the activity of D1, which reduces the peripheral conversion of T4 to T3.[4][7] This action contributes to a more rapid reduction in circulating T3 levels than would be achieved by inhibiting thyroidal synthesis alone. The inhibition kinetics are described as uncompetitive with respect to the hormone substrate and competitive with respect to the thiol cofactor.[4]

Molecular Mechanisms and Pathways

Inhibition of Thyroid Hormone Synthesis via TPO

The core mechanism of this compound is the disruption of the thyroid hormone synthesis pathway at the level of the thyroid follicular cell. The drug is actively transported into the thyroid gland where it interacts directly with TPO.

The inhibition of TPO by thiouracils can be either reversible or irreversible, a characteristic that is critically dependent on the local concentration of iodide.[8]

-

Low Iodide Concentration: TPO is inactivated, leading to irreversible inhibition of iodination.

-

High Iodide Concentration: The drug itself is oxidized by the TPO-iodide system. This leads to extensive drug metabolism and a transient, or reversible, inhibition of the enzyme.

This dual mechanism involves this compound acting as a substrate for the TPO-iodine intermediate, thus competitively inhibiting the iodination of tyrosine residues on thyroglobulin.

Inhibition of Peripheral T4 Activation via Deiodinase

In peripheral tissues, this compound blocks the enzymatic conversion of T4 to T3. The proposed mechanism suggests that during the deiodination process, an enzyme-sulfenyl iodide intermediate is formed. Thiouracils react with this intermediate to form a stable mixed disulfide, which effectively sequesters the enzyme in an inactive state and prevents its regeneration by the thiol cofactor.[4]

Quantitative Data Summary

Table 1: Inhibition of Thyroid Peroxidase (TPO) by Propylthiouracil (PTU)

| Parameter | Value | Method | Source |

|---|---|---|---|

| IC₅₀ | 1.2 µM | In vitro AUR-TPO Assay (Rat) | [9] |

| Binding Affinity | -5.45 kcal/mol | Molecular Docking |

| Binding Free Energy | -15.47 kcal/mol | Molecular Dynamics | |

Table 2: Inhibition of Type 1 Deiodinase (D1) by Propylthiouracil (PTU)

| Parameter | Value | Substrate | Method | Source |

|---|---|---|---|---|

| IC₅₀ | 1.7 µM | rT3 | In vitro (Rat liver microsomes) | |

| Inhibition Kinetics | Uncompetitive | rT3 | In vitro (FRTL5 cells) | [7] |

| Km (Substrate) | 3.1 µM | T4 | In vitro (FRTL5 cells) | [7] |

| Km (Substrate) | 0.83 µM | rT3 | In vitro (FRTL5 cells) |[7] |

Experimental Protocols

Thyroid Peroxidase (TPO) Inhibition Assay (Amplex UltraRed Method)

This high-throughput assay measures TPO activity by monitoring the fluorescence generated from the oxidation of the Amplex UltraRed (AUR) substrate.

-

Principle: In the presence of hydrogen peroxide (H₂O₂), TPO oxidizes the non-fluorescent AUR reagent into the highly fluorescent product, resorufin (B1680543). An inhibitor will reduce the rate of resorufin formation.

-

Key Reagents:

-

TPO Source: Microsomal fractions from rat thyroid glands or recombinant human TPO expressed in a cell line (e.g., FTC-238 cells).[9]

-

Substrate: Amplex UltraRed reagent.

-

Cofactor: Hydrogen Peroxide (H₂O₂).

-

Buffer: Potassium phosphate (B84403) buffer.

-

Positive Control: Propylthiouracil (PTU) or Methimazole (B1676384) (MMI).

-

-

Methodology:

-

Prepare a dose-response curve of the test compound (e.g., this compound) and the positive control.

-

In a microplate, add the TPO enzyme preparation, the test compound at various concentrations, and the AUR reagent.

-

Initiate the reaction by adding a fixed concentration of H₂O₂.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 30 minutes).

-

Measure the fluorescence of resorufin using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

-

Calculate the percent inhibition relative to untreated controls and determine the IC₅₀ value from the dose-response curve.

-

Iodothyronine Deiodinase (D1) Activity Assay (Radiometric Method)

This highly sensitive assay quantifies D1 activity by measuring the release of radioactive iodide from a labeled substrate.

-

Principle: D1 enzyme in a tissue homogenate or cell lysate catalyzes the removal of an iodine atom from a radiolabeled substrate (e.g., ¹²⁵I-labeled reverse T3). The released ¹²⁵I⁻ is separated from the unreacted substrate and quantified.

-

Key Reagents:

-

Enzyme Source: Liver or kidney microsomal fractions, or cell lysates (e.g., FRTL5 cells).

-

Substrate: Radiolabeled reverse T3 ([¹²⁵I]rT3) is the preferred substrate due to its high affinity for D1.

-

Cofactor: Dithiothreitol (DTT).

-

Inhibitor Control: PTU is used to confirm that the measured activity is specific to D1.

-

-

Methodology:

-

Prepare tissue homogenates or cell lysates containing the D1 enzyme.

-

Set up reaction tubes containing the enzyme preparation, DTT, and the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding the radiolabeled substrate ([¹²⁵I]rT3).

-

Incubate at 37°C for a defined period.

-

Stop the reaction (e.g., by adding ice-cold bovine serum albumin).

-

Precipitate the remaining protein-bound substrate using trichloroacetic acid.

-

Centrifuge the samples to pellet the precipitate.

-

Measure the radioactivity of the supernatant, which contains the released ¹²⁵I⁻, using a gamma counter.

-

Calculate enzyme activity (e.g., in fmol of I⁻ released/mg protein/min) and determine the inhibitory profile of the test compound.

-

Molecular Docking of this compound with TPO

In silico molecular docking predicts the binding mode and affinity of a ligand (drug) to its protein target.

-

Principle: Computational algorithms are used to place the 3D structure of this compound into the active site of a TPO structural model. The most favorable binding poses are scored based on calculated binding energy.

-

Methodology:

-

Protein Preparation: Obtain a 3D structure of human TPO. Since a complete crystal structure is not available, this is typically done via homology modeling using related peroxidase structures as templates.

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry to find the lowest energy conformation.

-

Docking Simulation: Use docking software (e.g., AutoDock Vina) to dock the this compound structure into the defined active site of the TPO model, which includes the heme group.

-

Analysis: Analyze the results to identify the top-scoring binding pose. Visualize the protein-ligand complex using software (e.g., PyMOL) to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues. The calculated binding affinity (e.g., in kcal/mol) provides an estimate of the inhibitory potential.

-

Logical Pathway: Reversible vs. Irreversible TPO Inhibition

The mechanism of TPO inhibition by this compound is modulated by the concentration of iodide, which dictates the fate of the drug and the enzyme.

Conclusion

This compound is a potent antithyroid agent that functions through a dual mechanism: inhibiting the synthesis of thyroid hormones by targeting Thyroid Peroxidase in the thyroid gland, and blocking the activation of the T4 prohormone by targeting Type 1 Iodothyronine Deiodinase in peripheral tissues. The interaction with TPO is complex, with the potential for both reversible and irreversible inhibition depending on the physiological context. The experimental protocols and quantitative data presented herein, primarily from its well-studied analog propylthiouracil, provide a comprehensive technical foundation for researchers and drug development professionals working to understand and develop improved therapeutics for thyroid disorders.

References

- 1. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Inhibitory effects of methimazole and propylthiouracil on iodotyrosine deiodinase 1 in thyrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of inhibition of iodothyronine-5'-deiodinase by thioureylenes and sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substrate requirement for inactivation of iodothyronine-5'-deiodinase activity by thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iodothyronine deiodinase activities in FRTL5 cells: predominance of type I 5'-deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Thiouracil Derivatives, with a Focus on Propylthiouracil

Disclaimer: This technical guide focuses primarily on propylthiouracil (B1679721) (PTU), a well-researched thiouracil derivative. Specific quantitative data and detailed experimental protocols for iodothiouracil are scarce in publicly available scientific literature. However, as a member of the same drug class, this compound is presumed to share a similar fundamental mechanism of action and pharmacokinetic profile with PTU. The information presented herein for PTU serves as a comprehensive proxy for understanding the core principles applicable to this compound.

Introduction

Thiouracil derivatives are a class of thioamide drugs that have been a cornerstone in the management of hyperthyroidism, particularly Graves' disease. These agents exert their therapeutic effects by inhibiting the synthesis of thyroid hormones. This guide provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this class, with a specific emphasis on propylthiouracil (PTU), supported by experimental methodologies and visual representations of key pathways.

Pharmacodynamics: Mechanism of Action

The primary pharmacodynamic effect of thiouracil derivatives is the inhibition of thyroid hormone synthesis. This is achieved through a multi-faceted mechanism targeting the thyroid peroxidase (TPO) enzyme.[1]

Key Mechanisms:

-

Inhibition of Thyroid Peroxidase (TPO): Thiouracils act as substrates for TPO, competitively inhibiting the iodination of tyrosine residues on thyroglobulin. This prevents the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to triiodothyronine (T3) and thyroxine (T4).[1] The inhibition of TPO by PTU has been shown to be reversible.[2]

-

Inhibition of Iodothyronine Deiodination: A distinguishing feature of PTU is its ability to inhibit the peripheral conversion of T4 to the more potent T3 by blocking the action of type I 5'-deiodinase enzyme.[1][3] This contributes to a more rapid decrease in circulating T3 levels.

The following diagram illustrates the signaling pathway of thyroid hormone synthesis and the points of inhibition by thiouracil derivatives.

Caption: Mechanism of action of Propylthiouracil (and this compound).

Pharmacokinetics: ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) of propylthiouracil have been well-characterized.

Absorption

Propylthiouracil is readily absorbed from the gastrointestinal tract following oral administration.[1] Bioavailability has been reported to be around 75-95%.[3][4]

Distribution

PTU is approximately 80-85% bound to plasma proteins, primarily albumin.[3][4] It has a volume of distribution of about 0.4 L/kg.[4] A key characteristic is its concentration in the thyroid gland.[3]

Metabolism

PTU undergoes extensive metabolism, primarily in the liver. The main metabolic pathway is glucuronidation.[4]

Excretion

Approximately 35% of a dose of PTU is excreted in the urine as metabolites within 24 hours.[1][4] The elimination half-life is approximately 1 to 2 hours.[3]

Table 1: Summary of Propylthiouracil Pharmacokinetic Parameters

| Parameter | Value | Reference(s) |

| Bioavailability | 75 - 95% | [3][4] |

| Protein Binding | 80 - 85% | [3][4] |

| Volume of Distribution | ~0.4 L/kg | [4] |

| Elimination Half-life | 1 - 2 hours | [3] |

| Primary Route of Elimination | Renal (as metabolites) | [1][4] |

| Clearance | ~120 ml/min/m² | [3] |

Experimental Protocols

A variety of experimental methods are employed to study the pharmacokinetics and pharmacodynamics of thiouracil derivatives.

In Vitro TPO Inhibition Assay

Objective: To determine the inhibitory effect of a compound on thyroid peroxidase activity.

Methodology:

-

Source of TPO: Purified TPO from human thyroid tissue or recombinant TPO can be used.

-

Assay Components: The reaction mixture typically includes the TPO enzyme, a source of iodide (e.g., potassium iodide), a hydrogen peroxide generating system (e.g., glucose-glucose oxidase), and a substrate for iodination (e.g., tyrosine or guaiacol).[5]

-

Incubation: The test compound (e.g., PTU) at various concentrations is pre-incubated with the enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of hydrogen peroxide.

-

Detection: The rate of iodination is measured, often spectrophotometrically by monitoring the oxidation of a chromogenic substrate like guaiacol (B22219) or by quantifying the incorporation of radioactive iodine into a protein substrate.[5]

-

Data Analysis: The concentration of the test compound that produces 50% inhibition of TPO activity (IC50) is calculated. For PTU, the IC50 has been reported to be approximately 2 x 10⁻⁶ M.[2]

Caption: Experimental workflow for an in vitro TPO inhibition assay.

In Vivo Model of Hyperthyroidism

Objective: To evaluate the antithyroid efficacy of a compound in a living organism.

Methodology:

-

Induction of Hyperthyroidism: Hyperthyroidism is induced in laboratory animals (e.g., rats) by the administration of exogenous thyroid hormone (e.g., L-thyroxine) or by inducing a Graves'-like disease model.

-

Treatment: The hyperthyroid animals are then treated with the test compound (e.g., PTU) at various doses.

-

Monitoring: Key parameters are monitored over time, including:

-

Serum levels of T3, T4, and TSH (Thyroid Stimulating Hormone).

-

Thyroid gland weight and histology.

-

Metabolic parameters (e.g., oxygen consumption).

-

-

Data Analysis: The dose-response relationship for the reduction in thyroid hormone levels and the amelioration of hyperthyroid symptoms is determined.

Pharmacokinetic Studies in Humans

Objective: To determine the ADME properties of a compound in humans.

Methodology:

-

Study Population: Healthy volunteers or patients with hyperthyroidism are recruited.

-

Drug Administration: A single oral or intravenous dose of the drug is administered.

-

Sample Collection: Blood and urine samples are collected at predefined time points.

-

Bioanalysis: The concentration of the parent drug and its major metabolites in the biological samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

-

Pharmacokinetic Modeling: The concentration-time data is used to calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) using specialized software.

Caption: Workflow for a human pharmacokinetic study.

Conclusion

The thiouracil derivatives, exemplified by propylthiouracil, are effective antithyroid agents with a well-defined mechanism of action centered on the inhibition of thyroid peroxidase and, in the case of PTU, peripheral deiodinase. Their pharmacokinetic profiles are characterized by rapid absorption, significant protein binding, hepatic metabolism, and renal excretion of metabolites. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this important class of therapeutic agents. While specific data on this compound is limited, the principles and methodologies described for PTU offer a robust foundation for its scientific evaluation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vitro Effects of Iodothiouracil and Related Thiouracil Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Thiouracil derivatives, particularly propylthiouracil (B1679721) (PTU) and its analogs, are a cornerstone in the management of hyperthyroidism. Their primary mechanism of action involves the inhibition of thyroid hormone synthesis. This technical guide provides a comprehensive overview of the in vitro effects of these compounds, with a focus on their interaction with iodine-dependent pathways. We delve into the core mechanism of thyroid peroxidase (TPO) inhibition, effects on cellular apoptosis and proliferation, and immunomodulatory activities. This document summarizes key quantitative data from various studies, details relevant experimental protocols, and visualizes the underlying biochemical and signaling pathways to provide a thorough resource for researchers in endocrinology and drug development.

Core Mechanism of Action: Thyroid Peroxidase Inhibition

The principal antithyroid effect of thiouracil compounds is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones T₃ and T₄.[1][2][3] TPO catalyzes both the oxidation of iodide (I⁻) to iodine (I₂) and the subsequent iodination of tyrosine residues on the thyroglobulin protein.[1][3]

Thiouracils interfere with this process in two main ways:

-

Competitive Inhibition : They act as alternative substrates for the TPO-catalyzed reaction, competing with tyrosyl residues for oxidized iodine.[1][3][4] This diverts the reactive iodine away from thyroglobulin, thus preventing hormone synthesis.

-

Enzyme Inactivation : Thiouracils can also cause the inactivation of TPO. This can be either reversible or irreversible, depending on the concentration of both the drug and iodide.[1][5] At low iodide concentrations, the drug can bind to an oxidized intermediate of the enzyme, leading to irreversible inactivation.[1] In contrast, at higher iodide levels, the inhibition is typically reversible, as the drug is oxidized and metabolized, allowing TPO activity to resume.[1][5][6]

Studies have shown that propylthiouracil (PTU) primarily interacts with the oxidized iodide produced by TPO, while methimazole (B1676384) (MMI) appears to interact directly with the TPO enzyme itself.[6] This distinction underlies their different inhibitory profiles, with MMI often being a more potent, irreversible inhibitor.[6]

Quantitative Data on TPO Inhibition

The inhibitory potency of thiouracil derivatives on TPO has been quantified in various in vitro systems. This data is crucial for comparing the efficacy of different compounds.

| Compound | 50% Inhibitory Concentration (IC₅₀) | Type of Inhibition | Reference |

| Propylthiouracil (PTU) | 2 x 10⁻⁶ M | Reversible | [6] |

| Methimazole (MMI) | 8 x 10⁻⁷ M | Irreversible | [6] |

Effects on Cellular Pathways and Functions

Beyond TPO inhibition, thiouracils and iodine exhibit complex effects on various cellular processes, including apoptosis, proliferation, and immune function.

Apoptosis and Oxidative Stress

Excess iodide is known to be cytotoxic and can induce apoptosis in thyroid cells.[7] This process involves the generation of reactive oxygen species (ROS) and increased lipid peroxidation.[7] Crucially, the apoptotic effect of iodide is dependent on its oxidation by TPO. Propylthiouracil, by inhibiting TPO, can completely block this iodide-induced cytotoxicity and apoptosis.[7] This suggests that the pro-apoptotic species is not ionic iodide but rather an oxidized form of iodine. The mechanism appears to be p53-independent and does not involve changes in the expression of Bcl-2 family proteins.[7]

Conversely, PTU has also been shown to have a radioprotective effect on cells. In human colon carcinoma cells, PTU treatment diminished radiation-induced apoptosis and increased the surviving cell fraction after exposure to γ-irradiation.[8] This protective effect is linked to an increase in intracellular cyclic AMP (cAMP) levels and the activity of antioxidant enzymes.[8]

Immunomodulatory Effects

In vitro studies using peripheral blood lymphocytes (PBL) have demonstrated that PTU and MMI can exert direct immunosuppressive effects. At concentrations of 10⁻⁵ M or higher, both drugs significantly reduced the secretion of IgG and IgM from B-cells.[9] They also influenced T-cell function, helping to normalize the percentage of total and suppressor T-cells.[9] These findings suggest a direct impact on the immune system, which may contribute to their therapeutic effects in autoimmune thyroid diseases like Graves' disease.[9]

Key Experimental Protocols

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This protocol is designed to measure the inhibitory effect of a compound on the enzymatic activity of TPO.

-

Enzyme Preparation : Highly purified TPO is obtained from thyroid tissue or through recombinant expression.

-

Reaction Mixture : A reaction buffer is prepared containing the TPO enzyme, a source of hydrogen peroxide (H₂O₂), and iodide (I⁻).

-

Inhibitor Addition : The test compound (e.g., PTU) is added to the reaction mixture at various concentrations.

-

Incubation : The mixture is incubated to allow the enzymatic reaction and inhibition to occur.

-

Activity Measurement : TPO activity is assessed by measuring the rate of iodide oxidation or the iodination of a substrate like tyrosine or thyroglobulin. This can be monitored spectrophotometrically or using radiolabeled iodide.

-

Data Analysis : The concentration of the inhibitor that produces 50% inhibition of TPO activity (IC₅₀) is calculated.

-

(Optional) Reversibility Test : To distinguish between reversible and irreversible inhibition, the reaction mixture containing the inhibited enzyme is subjected to dialysis. Restoration of enzyme activity after dialysis indicates reversible inhibition.[6][10]

Cellular Apoptosis Assay (Flow Cytometry)

This method quantifies the extent of apoptosis in a cell population following treatment.

-

Cell Culture and Treatment : Thyroid cells (e.g., FRTL-5, TAD-2) or other relevant cell lines are cultured and treated with the test compound(s) (e.g., excess iodide with or without PTU) for a specified duration.[7][11]

-

Cell Harvesting : Adherent and non-adherent cells are collected, washed with phosphate-buffered saline (PBS).

-

Staining : Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters late apoptotic and necrotic cells with compromised membranes).[12]

-

Flow Cytometry : The stained cells are analyzed using a flow cytometer. The instrument detects the fluorescence signals from thousands of individual cells.

-

Data Interpretation : The cell population is segregated into four quadrants: viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺).

Signaling and Logic Pathways

Mechanism of Thyroid Peroxidase Inhibition by Thiouracils

Caption: Logical flow of TPO inhibition by thiouracil derivatives.

Experimental Workflow for TPO Inhibition Assay

Caption: A generalized workflow for an in vitro TPO inhibition assay.

Iodide-Induced Apoptosis Signaling in Thyroid Cells

References

- 1. benchchem.com [benchchem.com]

- 2. droracle.ai [droracle.ai]

- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 4. A reexamination of the proposed inactivation of thyroid peroxidase in the rat thyroid by propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iodide excess induces apoptosis in thyroid cells through a p53-independent mechanism involving oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective effect of an antithyroid compound against γ-radiation-induced damage in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of antithyroid drugs on B and T cell activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. publications.iarc.who.int [publications.iarc.who.int]

- 11. Inhibitory effects of methimazole and propylthiouracil on iodotyrosine deiodinase 1 in thyrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]